molecular formula C11H12N2O B1393310 1-(cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 1340802-62-1

1-(cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Cat. No.: B1393310
CAS No.: 1340802-62-1
M. Wt: 188.23 g/mol
InChI Key: VBTYDOFIAVJCIF-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one typically involves the cyclization of suitable precursors. One common method involves the reaction of a cyclopropylmethylamine with a pyridine derivative under specific conditions to form the desired heterocyclic structure. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as crystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like sodium iodide or potassium fluoride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological activities and properties.

Scientific Research Applications

1-(Cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a scaffold for the development of new pharmaceuticals, particularly in the design of kinase inhibitors and other enzyme inhibitors.

    Industry: The compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: These compounds share a similar pyrrolo[2,3-c]pyridine core but differ in their substitution patterns and biological activities.

    Pyrrolo[2,3-d]pyrimidines: These compounds have a similar heterocyclic structure and are known for their anti-inflammatory activities.

Uniqueness

1-(Cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is unique due to its specific cyclopropylmethyl substitution, which can influence its biological activity and pharmacokinetic properties. This substitution can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery.

Properties

IUPAC Name

1-(cyclopropylmethyl)-6H-pyrrolo[2,3-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-11-10-9(3-5-12-11)4-6-13(10)7-8-1-2-8/h3-6,8H,1-2,7H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTYDOFIAVJCIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CC3=C2C(=O)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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